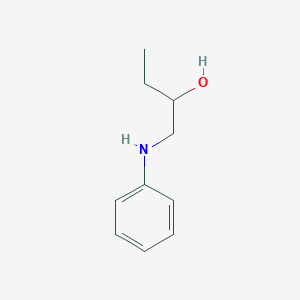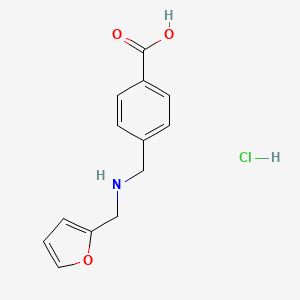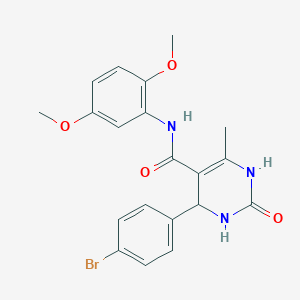
4-(4-bromophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(4-bromophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide" belongs to a class of chemicals known as tetrahydropyrimidine derivatives. These compounds have been extensively studied due to their diverse biological activities, including antimicrobial and antifungal properties . The structure of such compounds typically includes a tetrahydropyrimidine core, which can be modified with various substituents to alter their chemical and biological characteristics.
Synthesis Analysis
The synthesis of tetrahydropyrimidine derivatives often involves a multi-component reaction known as the Biginelli reaction. This reaction typically includes acetoacetanilides, aromatic aldehydes, and urea or its derivatives . The process can be carried out under mild conditions, sometimes even in a solvent-free environment, as demonstrated in the synthesis of related compounds . The structures of the synthesized compounds are usually confirmed using spectroscopic methods such as IR, PMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of tetrahydropyrimidine derivatives is often elucidated using X-ray diffraction (XRD) techniques. These studies reveal the conformation of the molecule and the arrangement of its substituents . For instance, the crystal structure of a related compound showed that the dihedral angles between the pyrimidine moiety and the phenyl ring indicate slight differences in conformation between molecules within the crystal . Hydrogen bonding interactions, such as N-H...O=C and C-H...O=C, are crucial in stabilizing the molecular structure and contributing to the crystal packing .
Chemical Reactions Analysis
Tetrahydropyrimidine derivatives can undergo various chemical reactions, including dehydrogenation. For example, the dehydrogenation of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides to their corresponding dihydropyrimidines has been studied using oxidizing agents under thermal and sono-thermal conditions . The rate of reaction and the amount of oxidant required can be influenced by the nature of the substituents on the heterocyclic ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyrimidine derivatives are influenced by their molecular structure. The solvatomorphism exhibited by these compounds indicates their ability to form different crystalline forms based on the solvent used during crystallization . The thermal properties of these forms can be analyzed using differential scanning calorimetry (DSC), hot stage microscopy (HSM), and thermogravimetric analysis (TGA) . Additionally, quantum chemical calculations and Hirshfeld surface analysis can provide insights into the energetics of interactions within the crystal packing and the potential reaction sites on the molecule .
科学的研究の応用
Synthesis and Biological Evaluation
Synthesis of Novel Compounds
Tetrahydropyrimidine derivatives have been synthesized as part of research efforts to develop new chemical entities. For example, compounds with the tetrahydropyrimidine backbone have been evaluated for their anti-inflammatory, analgesic, and antimicrobial activities, indicating the chemical scaffold's versatility in drug design (Abu‐Hashem et al., 2020).
Antimicrobial and Antifungal Applications
The synthesis of tetrahydropyrimidine derivatives and their evaluation against microbial and fungal strains demonstrate their potential as antimicrobial agents. This includes studies on their effectiveness against various bacterial and fungal species, contributing to the search for new treatments for infectious diseases (Zamaraeva et al., 2015).
Anticancer and Anti-inflammatory Potential
The design and synthesis of novel pyrazolopyrimidines derivatives have been explored for their anticancer and anti-5-lipoxygenase activities, showcasing the therapeutic potential of tetrahydropyrimidine-based compounds in treating cancer and inflammation-related conditions (Rahmouni et al., 2016).
Electrochromic and Material Science Applications
Beyond biomedical applications, tetrahydropyrimidine derivatives have been utilized in materials science, for instance, in the synthesis of novel aromatic polyamides with electrochromic properties. This indicates their utility in developing new materials for electronic and photonic applications (Chang & Liou, 2008).
Antidiabetic Screening
The exploration of tetrahydropyrimidine derivatives for antidiabetic properties through in vitro screenings, such as α-amylase inhibition assays, highlights the potential of these compounds in managing diabetes and related metabolic disorders (Lalpara et al., 2021).
特性
IUPAC Name |
4-(4-bromophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O4/c1-11-17(18(24-20(26)22-11)12-4-6-13(21)7-5-12)19(25)23-15-10-14(27-2)8-9-16(15)28-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKYUFUTIXZTQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Br)C(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino}oxolan-3-ol](/img/structure/B2504431.png)
![N-(2-Chlorophenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B2504432.png)
![4-(2-Methylpropyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2504434.png)
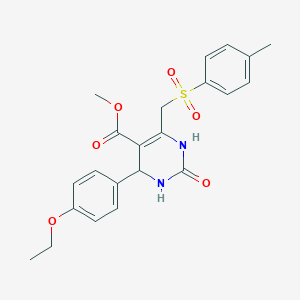
![1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2504437.png)
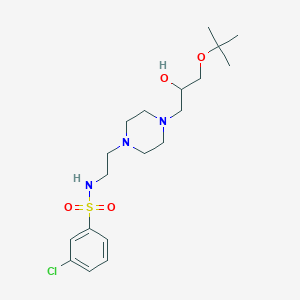
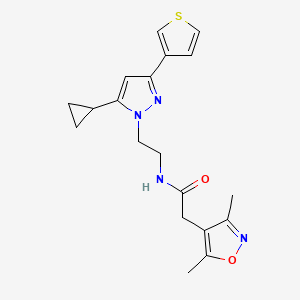
![6-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2504443.png)
![N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide](/img/structure/B2504444.png)

![2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}pyridine-4-carboxamide](/img/structure/B2504449.png)
